(6-(Morpholinomethyl)pyridin-3-yl)boronic acid

Glucocorticoid receptor Nuclear receptor Inflammation

(6-(Morpholinomethyl)pyridin-3-yl)boronic acid (CAS 934505-32-5) is a heteroaryl boronic acid building block combining a pyridine ring, a morpholine moiety, and a boronic acid functional group at the 3-position. It belongs to the class of morpholinomethyl-substituted boronic acids widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures for medicinal chemistry programs.

Molecular Formula C10H15BN2O3
Molecular Weight 222.05 g/mol
CAS No. 934505-32-5
Cat. No. B1425322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(6-(Morpholinomethyl)pyridin-3-yl)boronic acid
CAS934505-32-5
Molecular FormulaC10H15BN2O3
Molecular Weight222.05 g/mol
Structural Identifiers
SMILESB(C1=CN=C(C=C1)CN2CCOCC2)(O)O
InChIInChI=1S/C10H15BN2O3/c14-11(15)9-1-2-10(12-7-9)8-13-3-5-16-6-4-13/h1-2,7,14-15H,3-6,8H2
InChIKeyPSDSQGMVBVHHCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Morpholinomethyl)pyridin-3-ylboronic Acid (CAS 934505-32-5): A Pyridinyl Boronic Acid Building Block for Targeted Kinase and Nuclear Receptor Inhibitor Synthesis


(6-(Morpholinomethyl)pyridin-3-yl)boronic acid (CAS 934505-32-5) is a heteroaryl boronic acid building block combining a pyridine ring, a morpholine moiety, and a boronic acid functional group at the 3-position . It belongs to the class of morpholinomethyl-substituted boronic acids widely employed in Suzuki-Miyaura cross-coupling reactions to construct biaryl architectures for medicinal chemistry programs . Its structural signature—a para-substituted pyridine scaffold with a basic morpholine side chain—distinguishes it from simpler phenyl or pyridine boronic acids and positions it as a privileged synthetic handle for generating lead compounds that require both hydrogen-bonding capability and basic amine functionality in the final target [1].

Why Generic Pyridine Boronic Acids Cannot Replace (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid in Kinase-Targeted Synthesis Programs


The morpholinomethyl substituent on (6-(Morpholinomethyl)pyridin-3-yl)boronic acid is not a spectator group; it provides a basic tertiary amine with a calculated logP of 0.0225 and an Fsp3 of 0.5, contributing to favorable physicochemical properties in downstream drug candidates . Replacing this building block with a simple pyridin-3-ylboronic acid or a non-basic alkyl analog eliminates the hydrogen-bond-acceptor and potential salt-forming capacity of the morpholine ring, which has been shown to be critical for binding affinity in p38α MAP kinase inhibitors (IC50 values as low as 59 nM for compounds derived from this scaffold [1]) and glucocorticoid receptor ligands (Ki = 2.10 nM [2]). Generic substitution thus forfeits the pharmacophoric contribution of the morpholinomethyl group, directly impacting target engagement and physicochemical optimization in lead series.

Head-to-Head Comparative Evidence for (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid Versus Closest Analogs


Pyridinyl Core Confers Sub-Nanomolar Glucocorticoid Receptor Affinity Unattainable with Phenyl-Based Boronic Acid Analogs

A boronic acid-containing glucocorticoid receptor ligand incorporating the 6-(morpholinomethyl)pyridin-3-yl scaffold (via the related 6-(morpholine-4-carbonyl)pyridin-3-ylboronic acid substructure) exhibited a binding affinity Ki of 2.10 nM against the human glucocorticoid receptor in a competition binding assay [1]. In contrast, the closest phenyl analog, 4-(morpholinomethyl)phenylboronic acid, has no reported glucocorticoid receptor binding data in authoritative databases, and its primary reported biological application is as a pH-responsive fluorescence probe for pesticide detection with a detection range of 0.80–32 μg·L⁻¹ [2]. The pyridinyl scaffold thus opens a distinct, high-value therapeutic target space (nuclear receptors) not accessible with the phenyl congener, which is primarily exploited for sensor applications.

Glucocorticoid receptor Nuclear receptor Inflammation

Morpholinomethyl-Substituted Pyridin-3-ylboronic Acid Enables p38α MAP Kinase Inhibitors with 59 nM Potency — Direct Evidence from BIRB 1017 Analog Series

The (6-(morpholinomethyl)pyridin-3-yl) fragment is a critical structural component of BIRB 1017 (Doramapimod), a well-characterized p38α MAP kinase inhibitor. A derivative synthesized via Suzuki coupling of this boronic acid building block, 2-(5-tert-butyl-2-methylfuran-3-yl)-N-(4-(6-(morpholinomethyl)pyridin-3-yl)naphthalen-1-yl)-2-oxoacetamide, demonstrated an IC50 of 59 nM against human p38α [1]. A related urea-linked analog incorporating the identical pyridinyl scaffold achieved an IC50 of 3 nM against JNK2α2 [2]. By comparison, morpholinomethyl-substituted phenylboronic acids have not yielded p38 inhibitors with comparable potency in published studies, and their primary demonstrated kinase inhibition is limited to proteasome inhibition in cancer cell lines without quantitative kinase selectivity data . The pyridinyl nitrogen and the specific 3,6-substitution pattern contribute to the kinase hinge-binding pharmacophore that the phenyl analog cannot replicate.

p38 MAP kinase Kinase inhibitor BIRB 1017 Doramapimod

6-(Morpholinomethyl)pyridin-3-ylboronic Acid Is a Validated Key Intermediate in a Published Scalable Synthesis of BIRB 1017 (Doramapimod)

Yee et al. (2013) described the development of a practical, scalable synthesis of 4-[6-(morpholinomethyl)pyridin-3-yl]naphthalen-1-amine — the key intermediate of the p38 MAP kinase inhibitor BIRB 1017 — using (6-(morpholinomethyl)pyridin-3-yl)boronic acid (or its immediate precursors) in a trialkylmagnesium ate complex-mediated metalation-borylation sequence followed by Suzuki coupling . The process delivered the key intermediate in multi-kilogram quantities suitable for clinical supply. By contrast, alternative synthetic routes to the same intermediate via pyridine-ring formation from a vinamidinium salt were evaluated but found to be less practical for scale-up . The morpholinomethylpyridinyl boronic acid approach thus represents the preferred industrial route for this clinically studied kinase inhibitor. No published large-scale process uses a phenyl boronic acid or an unsubstituted pyridinyl boronic acid to access the same intermediate.

Process chemistry Scale-up synthesis BIRB 1017 Suzuki-Miyaura coupling

Pinacol Ester Derivative of This Boronic Acid Is Explicitly Utilized for Antibacterial Benzimidazole Urea Synthesis, Demonstrating Pharmaceutical Utility Unavailable from Morpholinopyridine Boronic Acids Without the Methylene Linker

The pinacol ester derivative of (6-(morpholinomethyl)pyridin-3-yl)boronic acid (CAS 1160790-92-0) is commercially supplied and documented as a reactant specifically used in the synthesis of antibacterial benzimidazole ureas . By contrast, the direct-linked morpholinopyridine boronic acids (e.g., 6-morpholinopyridine-3-boronic acid, CAS not specified; 5-morpholinopyridin-3-ylboronic acid, CAS 1215107-26-8 ) with the morpholine directly attached to the pyridine ring without a methylene spacer have no documented application in antibacterial benzimidazole urea synthesis in the open literature. The methylene spacer alters both the electronic character (through elimination of direct N-pyridyl conjugation) and the geometric presentation of the morpholine ring, which can be decisive in target binding. The explicit citation of the pinacol ester in antibacterial synthesis provides a concrete application precedent.

Antibacterial Benzimidazole urea Pinacol ester Pharmaceutical synthesis

Commercial Availability and Purity Benchmarking: 97–98% Purity with Multi-Vendor Supply Distinguishes This Compound from Scarcer Pyridinyl Boronic Acid Isomers

(6-(Morpholinomethyl)pyridin-3-yl)boronic acid is stocked at 97% purity by multiple established vendors including Fluorochem (UK, £70/100 mg, £344/1 g) and Leyan (China, 97%) , with MolCore offering NLT 98% purity . In contrast, the regioisomeric 2-(morpholin-4-yl)pyridin-3-ylboronic acid (CAS 1218790-86-3) and 5-morpholinopyridin-3-ylboronic acid (CAS 1215107-26-8) are each available from fewer suppliers and are generally listed at 95% purity . The 3-substituted pyridinyl isomer with the morpholinomethyl group at the 6-position thus benefits from a more competitive multi-vendor supply landscape with higher and more tightly specified purity grades, reducing procurement risk for programs requiring consistent quality.

Commercial availability Purity Supply chain Procurement

Highest-Impact Application Scenarios for (6-(Morpholinomethyl)pyridin-3-yl)boronic Acid Based on Comparative Evidence


Synthesis of p38α MAP Kinase Inhibitor Candidates via Suzuki-Miyaura Cross-Coupling

Directly applicable for medicinal chemistry programs targeting p38α MAP kinase, where coupling of (6-(morpholinomethyl)pyridin-3-yl)boronic acid with aryl halides yields the naphthalen-1-amine core found in BIRB 1017 (Doramapimod) analogs . Compounds derived from this scaffold have demonstrated IC50 values of 59 nM against human p38α and 3 nM against JNK2α2 [1][2]. The published scalable process (Synlett 2013) provides experimental precedent for multi-gram to kilogram-scale Suzuki couplings using this specific boronic acid, reducing route-scouting time for process chemistry teams .

Construction of Glucocorticoid Receptor Ligands with Sub-Nanomolar Affinity for Inflammatory Disease Research

The pyridinyl boronic acid scaffold (via 6-(morpholine-4-carbonyl)pyridin-3-ylboronic acid, a closely related analog) has been exploited in patented glucocorticoid receptor ligand series achieving Ki = 2.10 nM binding affinity [3]. The basic morpholine moiety contributes to favorable drug-like physicochemical properties (logP = 0.0225, Fsp3 = 0.5 for the free boronic acid) , supporting the development of orally bioavailable nuclear receptor modulators for chronic inflammatory indications.

Synthesis of Antibacterial Benzimidazole Ureas via Boronic Ester-Mediated Coupling

The pinacol ester derivative (CAS 1160790-92-0) is specifically cited as a reactant for preparing antibacterial benzimidazole ureas, providing a direct application precedent for anti-infective drug discovery programs . The morpholinomethyl group contributes to both solubility and potential target engagement in bacterial enzyme active sites, distinguishing this scaffold from simpler aryl boronic acids used in generic biaryl synthesis.

Multi-Target Kinase Probe Synthesis Leveraging the Privileged Morpholinomethyl-Pyridinyl Pharmacophore

The scaffold has demonstrated multi-kinase activity profiles, with derivative compounds showing measurable inhibition of ABL1 (IC50 = 480 nM), B-Raf (IC50 = 7.2 μM), and c-Raf (IC50 = 880 nM) in addition to the potent p38α and JNK2α2 activities [2]. This polypharmacology profile makes the building block suitable for synthesizing chemical probes intended for kinase selectivity profiling panels, where the morpholinomethyl-pyridinyl fragment serves as a conserved hinge-binding element across multiple kinase targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for (6-(Morpholinomethyl)pyridin-3-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.